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Compound of Interest

Compound Name: 1-(4-Aminoindolin-1-yl)ethanone

Cat. No.: B174400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic compound of interest in medicinal

chemistry due to the established biological activities of the indoline scaffold. While specific

experimental spectral data for this particular isomer is not widely available in public databases,

this guide provides predicted spectral characteristics based on analogous compounds and

established spectroscopic principles. Furthermore, it outlines detailed experimental protocols

for its synthesis and spectral analysis, and explores its potential biological relevance in

inflammatory pathways. This document serves as a foundational resource for researchers

investigating the properties and applications of this and related molecules.

Predicted Spectral Data
Due to the limited availability of published experimental data for 1-(4-aminoindolin-1-
yl)ethanone (CAS: 17274-64-5), the following tables present predicted spectral data. These

predictions are derived from the analysis of structurally similar compounds, such as other

acetylated aminoindolines, and fundamental principles of NMR, Mass Spectrometry, and

Infrared Spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-7.2 d 1H Ar-H

~6.6-6.8 dd 1H Ar-H

~6.5-6.7 d 1H Ar-H

~4.0-4.2 t 2H N-CH₂

~3.0-3.2 t 2H Ar-CH₂

~3.5-4.0 br s 2H NH₂

~2.2 s 3H COCH₃

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~168-170 C=O

~145-147 Ar-C (C-NH₂)

~135-137 Ar-C

~128-130 Ar-CH

~117-119 Ar-CH

~110-112 Ar-CH

~108-110 Ar-C

~48-50 N-CH₂

~28-30 Ar-CH₂

~23-25 COCH₃
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Table 3: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)

m/z Interpretation

177.10 [M+H]⁺

199.08 [M+Na]⁺

135.08 [M+H - C₂H₂O]⁺

Table 4: Predicted IR Spectral Data
Sample Phase: Solid (KBr pellet or ATR)

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (amine)

3050-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1650-1630 Strong C=O stretch (amide)

1620-1580 Strong N-H bend (amine)

1550-1450 Medium-Strong C=C stretch (aromatic)

1300-1200 Medium C-N stretch

Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectral characterization

of 1-(4-aminoindolin-1-yl)ethanone.

Synthesis: N-acetylation of 4-Aminoindoline
This procedure outlines a standard method for the N-acetylation of an aromatic amine.[1][2][3]

[4][5]
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Materials:

4-Aminoindoline

Acetic anhydride

Pyridine or a non-nucleophilic base (e.g., triethylamine)

Dichloromethane (DCM) or other suitable aprotic solvent

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve 4-aminoindoline (1 equivalent) in the chosen aprotic solvent (e.g., DCM) in a round-

bottom flask equipped with a magnetic stir bar.

Cool the solution to 0 °C in an ice bath.

Slowly add the base (e.g., pyridine, 1.2 equivalents) to the stirred solution.

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent (e.g., DCM) three times.

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 1-(4-aminoindolin-1-
yl)ethanone.

Spectral Analysis
¹H and ¹³C NMR Spectra Acquisition:

Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width

to cover the expected range of proton chemical shifts (typically 0-12 ppm).

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Set the

spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform,

phase correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and

¹³C spectra to the corresponding nuclei in the molecule.

High-Resolution Mass Spectrum (HRMS) Acquisition:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.
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Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate ions

without significant fragmentation.

Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to scan an appropriate mass-

to-charge (m/z) range.

Acquire the mass spectrum and determine the accurate mass of the molecular ion ([M+H]⁺

or [M+Na]⁺).

Use the accurate mass to confirm the elemental composition of the molecule.

FTIR Spectrum Acquisition:

If using a solid sample, prepare a KBr pellet by grinding a small amount of the sample with

dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR)

accessory.

Place the sample in the IR spectrometer's sample compartment.

Record a background spectrum of the empty sample holder or the clean ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups in the molecule.

Visualization of Workflows and Pathways
Synthetic Workflow
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Synthetic Workflow for 1-(4-Aminoindolin-1-yl)ethanone
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Caption: Synthetic scheme for 1-(4-aminoindolin-1-yl)ethanone.
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Potential Biological Signaling Pathway
Indoline derivatives have been reported to possess anti-inflammatory properties. A key

pathway in inflammation is the NF-κB signaling cascade.[6][7][8][9][10] The following diagram

illustrates a simplified representation of this pathway, which could be a potential target for 1-(4-
aminoindolin-1-yl)ethanone.
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Simplified NF-κB Inflammatory Signaling Pathway
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Caption: Potential modulation of the NF-κB pathway by the compound.
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Conclusion
This technical guide provides a comprehensive overview of the predicted spectral

characteristics and potential biological relevance of 1-(4-aminoindolin-1-yl)ethanone. The

detailed experimental protocols offer a practical framework for its synthesis and analysis,

enabling further investigation into its chemical and biological properties. The exploration of its

potential role in modulating inflammatory pathways highlights its promise as a scaffold for the

development of novel therapeutic agents. Future experimental work is necessary to validate

the predicted spectral data and to fully elucidate the biological activity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b174400#1-4-aminoindolin-1-yl-ethanone-spectral-
data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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